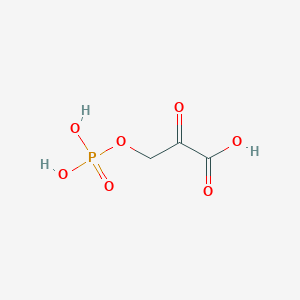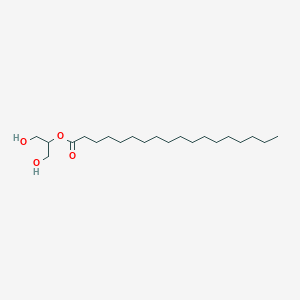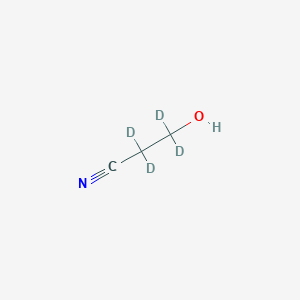
Phosphohydroxypyruvat-Säure
Übersicht
Beschreibung
“2-Oxo-3-(phosphonooxy)propanoic acid” is a chemical compound with the molecular formula C3H5O7P . It is also known as Phosphohydroxypyruvic acid .
Molecular Structure Analysis
The molecular structure of “2-Oxo-3-(phosphonooxy)propanoic acid” consists of 3 carbon atoms, 5 hydrogen atoms, 7 oxygen atoms, and 1 phosphorus atom . The molecular weight is 184.04 (free acid basis) .Wissenschaftliche Forschungsanwendungen
Rolle bei der Photosynthese
Phosphohydroxypyruvat-Säure spielt eine entscheidende Rolle bei der Photosynthese. Sie ist eine der Verbindungen, die als Ergebnis der photosynthetischen Fixierung von CO2 in Pflanzen wie der Bohne Phaseolus vulgaris auftreten .
Bedeutung für die Gehirnentwicklung und -funktion
Veränderte Serin- und Glycinspiegel, die mit this compound zusammenhängen, wurden bei Patienten mit psychiatrischen Erkrankungen festgestellt. Dies unterstreicht die Bedeutung dieser Verbindung für die Gehirnentwicklung und -funktion. Es wurde ein Zusammenhang mit Erkrankungen wie Alzheimer-Krankheit, Schizophrenie, Herzinsuffizienz und juveniler myoklonischer Epilepsie hergestellt .
Einsatz in Herbiziden
Holzessige, die this compound enthalten können, können in Herbiziden verwendet werden. Die verwendete Dosierung liegt jedoch häufig bei über 1000 kg ha−1. Es wurde festgestellt, dass diese Säuren keine signifikanten Auswirkungen auf die Bodenqualität haben .
Potenzial in der Holzschutzbehandlung
Holzessige, einschließlich this compound, haben potenzielle Anwendungen als Holzschutzmittel. Sie wurden auf ihre Wirksamkeit bei der Konservierung von Gummibaum und Ölpalmenstamm bewertet .
Auswirkungen auf die Bodenqualität
Hochdosierte kontinuierliche Anwendungen von Holzessigen, einschließlich this compound, wurden auf ihre Auswirkungen auf die Bodenqualität untersucht. Die Studie untersuchte den pH-Wert des Bodens, den Feuchtigkeitsgehalt und die Aktivitäten von drei Bodenhydrolasenzymen .
Rolle bei der Biomassevergasung
This compound ist auch an der Biomassevergasung beteiligt, einem Prozess, der besondere Aufmerksamkeit erregt hat, um die wirtschaftliche Lebensfähigkeit zu erhöhen und gleichzeitig zur Reduzierung der Umweltverschmutzung beizutragen .
Wirkmechanismus
Target of Action
The primary targets of phosphohydroxypyruvic acid are the enzymes 3-phosphoglycerate dehydrogenase (3-PGDH; EC 1.1.1.95) and phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) . These enzymes play crucial roles in the biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate .
Mode of Action
Phosphohydroxypyruvic acid interacts with its targets to facilitate the conversion of 3-phosphoglycerate into L-serine. The glycolytic intermediate 3-phosphoglycerate is first converted into phosphohydroxypyruvic acid by 3-phosphoglycerate dehydrogenase . Subsequently, phosphohydroxypyruvic acid is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase .
Biochemical Pathways
Phosphohydroxypyruvic acid is involved in the glycine, serine, and threonine metabolism pathway . It participates in the conversion of 3-phosphoglycerate to L-serine, which is a critical step in this pathway . The downstream effects of this pathway include the production of proteins and other vital biomolecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phosphohydroxypyruvic acid is currently limited. It is known that the compound is involved in enzymatic reactions within the body, suggesting that it is metabolized and utilized in various biochemical processes .
Result of Action
The action of phosphohydroxypyruvic acid results in the production of L-serine from 3-phosphoglycerate . L-serine is an important amino acid that contributes to the synthesis of proteins, nucleotides, and other critical biomolecules.
Action Environment
The action of phosphohydroxypyruvic acid can be influenced by various environmental factors. For instance, the activity of the enzymes it targets can be regulated in response to dietary and hormonal changes . .
Eigenschaften
IUPAC Name |
2-oxo-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUCDOSQPJJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959935 | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3913-50-6 | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOHYDROXYPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)


![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)



![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)




